![molecular formula C9H6N2O2 B1406082 2,6-Naphthyridine-1-carboxylic acid CAS No. 1206974-52-8](/img/structure/B1406082.png)
2,6-Naphthyridine-1-carboxylic acid
Overview
Description
2,6-Naphthyridine-1-carboxylic acid is a heterocyclic compound . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
A new route was evaluated for the synthesis of 2-oxo quinoline-4-carboxylic acid from 2-oxo 4-methyl quinoline, which could be a potential precursor for the synthesis of 5-hydroxybenzo [c] [2, 6] naphthyridine 1, 4-dione, and its derivatives . The conversion of 2-oxo-4-methylquinoline to 2-oxo-quinoline-4-carboxylic acid can be done smoothly .Molecular Structure Analysis
The molecular formula of the compound is C10H7NO3 .Chemical Reactions Analysis
The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis
Carboxylic acids, like 2,6-Naphthyridine-1-carboxylic acid, exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Antibacterial Properties
Research shows that derivatives of 2,6-naphthyridine-1-carboxylic acid have been studied for their potential as antibacterial agents. For instance, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including derivatives like enoxacin, exhibit broad and potent antibacterial activity, highlighting their significance in the development of new antibacterial agents (Matsumoto et al., 1984).
Spectroscopic Properties
Studies on novel polyfunctionally substituted 2,6-naphthyridines have been conducted, exploring their potential pharmacological activities. These compounds, synthesized from 3,4-pyridinedicarboxylic acid derivatives, show interesting spectroscopic properties, supporting their enol-lactam structure in different states (Perillo, Kremenchuzky, & Blanco, 2009).
Antisecretory Properties
2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and found to possess potent gastric antisecretory properties in the pyloric-ligated rat model. Compounds like 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester demonstrated significant acid output reduction in rats, indicating their potential use in addressing gastric secretions (Santilli, Scotese, Bauer, & Bell, 1987).
Antitumor Properties
The search for antitumor agents led to the discovery that 1,8-naphthyridine-3-carboxylic acid derivatives, especially the 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showed moderate cytotoxic activity. Modifications to the N-1 and C-7 positions, as well as the core ring structure, have been explored to enhance their efficacy against various tumor cell lines (Tomita et al., 2002).
Luminescent Properties
Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid have been designed and synthesized. These complexes exhibit strong luminescence in aqueous solution and unique UV-light stability, making them interesting for potential applications in bioimaging and as pH probes (Wei et al., 2016).
Antimicrobial Activity
Novel 1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and tested for their antimicrobial activity. Some of these compounds demonstrated broad-spectrum activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Gurjar, Pal, Mazumder, & Mazumder, 2020).
Mechanism of Action
Target of Action
The primary target of 2,6-Naphthyridine-1-carboxylic acid is the protein CK2 . Protein CK2 plays a crucial role in cellular growth, proliferation, and survival, making it a significant target for anticancer therapies .
Mode of Action
2,6-Naphthyridine-1-carboxylic acid acts as an ATP-competitive inhibitor of the CK2 holoenzyme . This means it competes with ATP (adenosine triphosphate) for binding to the active site of the CK2 enzyme, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of CK2 by 2,6-Naphthyridine-1-carboxylic acid affects the Akt signaling pathway . CK2 promotes signaling in the Akt pathway, and the compound suppresses the phosphorylation of Akt as well as other key downstream mediators of the pathway such as p21 .
Pharmacokinetics
This suggests that it is well absorbed in the gastrointestinal tract and can be distributed throughout the body to exert its effects .
Result of Action
The inhibition of CK2 by 2,6-Naphthyridine-1-carboxylic acid leads to apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells . This means that the compound prevents cancer cells from proliferating and induces them to die, thereby potentially limiting the growth of tumors .
Safety and Hazards
Future Directions
The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .
properties
IUPAC Name |
2,6-naphthyridine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDICSYPNPIHTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Naphthyridine-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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